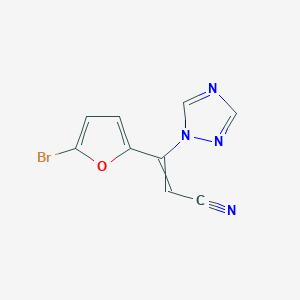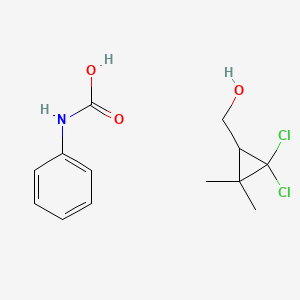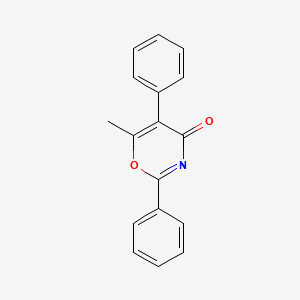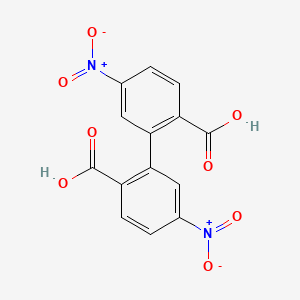
5,5'-Dinitrodiphenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dinitrodiphenic acid is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two nitro groups attached to the biphenyl core. This compound exhibits atropisomerism, a form of stereoisomerism resulting from hindered rotation around a single bond, which makes it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5’-Dinitrodiphenic acid can be synthesized through the nitration of diphenic acidThe nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 5,5’-Dinitrodiphenic acid are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The scalability of the reaction depends on the availability of raw materials and the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dinitrodiphenic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 5,5’-diamino diphenic acid.
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of oxidized biphenyl derivatives.
Scientific Research Applications
5,5’-Dinitrodiphenic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study atropisomerism and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism of action of 5,5’-Dinitrodiphenic acid primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in its reactivity, influencing the compound’s behavior in reduction, substitution, and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
6,6’-Dinitrodiphenic acid: Another biphenyl derivative with nitro groups at different positions.
2,2’-Dinitrodiphenic acid: A compound with nitro groups at the 2,2’ positions, exhibiting different stereochemical properties.
4,4’-Dinitrodiphenic acid: A derivative with nitro groups at the 4,4’ positions, used for comparison in stereochemical studies.
Uniqueness: 5,5’-Dinitrodiphenic acid is unique due to its specific nitro group positioning, which significantly affects its chemical reactivity and stereochemical properties
Properties
CAS No. |
92159-34-7 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2-(2-carboxy-5-nitrophenyl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(15(21)22)5-11(9)12-6-8(16(23)24)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
FLZMKJSAEULZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
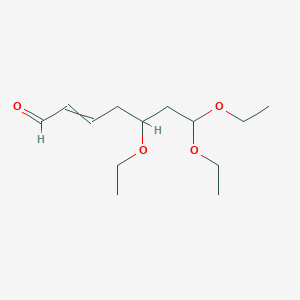
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
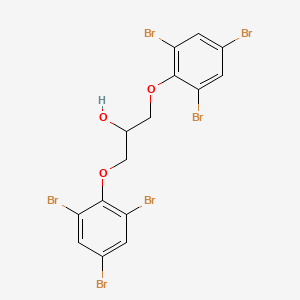
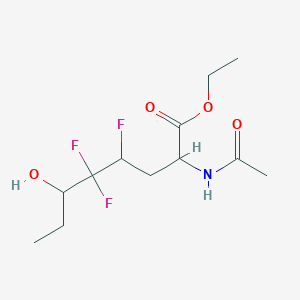
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)

